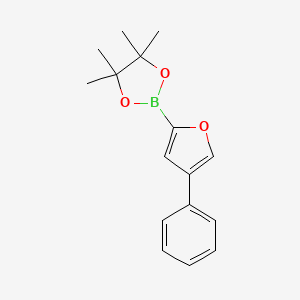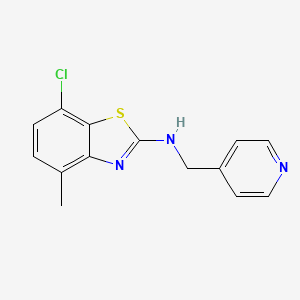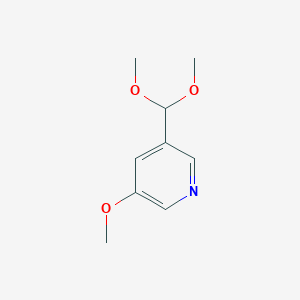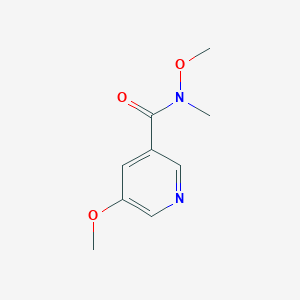
4,4,5,5-Tetramethyl-2-(4-phenylfuran-2-yl)-1,3,2-dioxaborolane
Übersicht
Beschreibung
“4,4,5,5-Tetramethyl-2-(4-phenylfuran-2-yl)-1,3,2-dioxaborolane” is also known as Phenylboronic acid pinacol ester . It is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Synthesis Analysis
Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .Molecular Structure Analysis
The empirical formula of this compound is C12H17BO2 . Its molecular weight is 204.07 . The SMILES string isCC1(C)OB(OC1(C)C)c2ccccc2 and the InChI is 1S/C12H17BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h5-9H,1-4H3 . Chemical Reactions Analysis
This compound can act as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides over Silia Cat Pd (0) .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 27-31 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and molecular structure of boron-containing compounds similar to 4,4,5,5-Tetramethyl-2-(4-phenylfuran-2-yl)-1,3,2-dioxaborolane have been explored in several studies. These compounds are synthesized through different methods, including rhodium-catalyzed hydroboration and three-step substitution reactions. The structural characteristics, confirmed through techniques such as single-crystal X-ray diffraction and FTIR, 1H and 13C NMR spectroscopy, provide insights into their molecular conformations and interactions (Coombs et al., 2006; Huang et al., 2021).
Chemical Properties and Applications
The electrochemical properties of sulfur-containing organoboron compounds similar to the target compound have been analyzed, indicating lower oxidation potentials for organoborates compared to organoboranes. This suggests potential applications in electrochemistry and synthesis (Tanigawa et al., 2016). Additionally, boronate-based fluorescence probes have been developed for detecting hydrogen peroxide, highlighting the utility of boron-containing compounds in biosensing applications (Lampard et al., 2018).
Material Science and Polymer Chemistry
In material science and polymer chemistry, boron-containing compounds similar to 4,4,5,5-Tetramethyl-2-(4-phenylfuran-2-yl)-1,3,2-dioxaborolane have been utilized as building blocks for synthesizing deeply colored polymers with potential applications in electronics and display technologies (Welterlich et al., 2012). These studies demonstrate the versatility of boron-containing compounds in synthesizing materials with unique optical properties.
Safety and Hazards
The compound has several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . The precautionary statements include: P261 - Avoid breathing dust/fume/gas/mist/vapours/spray, P264 - Wash thoroughly after handling, P270 - Do not eat, drink or smoke when using this product, P301 + P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P302 + P352 - IF ON SKIN: Wash with plenty of soap and water, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Wirkmechanismus
Target of Action
The primary targets of 4,4,5,5-Tetramethyl-2-(4-phenylfuran-2-yl)-1,3,2-dioxaborolane are enzymes produced by boric acid compounds . These enzymes play a crucial role in the organic synthesis of drugs and are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
The compound interacts with its targets by inducing highly reactive oxygen species . This interaction leads to significant changes in the cellular environment, including the induction of oxidative stress .
Biochemical Pathways
The affected biochemical pathways primarily involve the production of reactive oxygen species . The downstream effects of these pathways can lead to apoptosis of certain cancer cells, such as the HCT116 human colon cancer cell and HeLa cells .
Result of Action
The molecular and cellular effects of the compound’s action include the induction of apoptosis and necrosis in certain cancer cells . For instance, it has been found to effectively treat colon cancer by inducing apoptosis and necrosis of HeLa cells .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, a low concentration of boric acid could inhibit the growth of H1299 and COR-L23p lung cancer cells . Additionally, the compound can also be used as a fluorescent probe to identify various substances, indicating that its action may be influenced by the presence of these substances .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-phenylfuran-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)14-10-13(11-18-14)12-8-6-5-7-9-12/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNCPGZDZUEPEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801179654 | |
| Record name | 4,4,5,5-Tetramethyl-2-(4-phenyl-2-furanyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801179654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1242517-60-7 | |
| Record name | 4,4,5,5-Tetramethyl-2-(4-phenyl-2-furanyl)-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242517-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-(4-phenyl-2-furanyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801179654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-tetramethyl-2-(4-phenylfuran-2-yl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(1-Naphthyloxy)ethyl]piperidine](/img/structure/B1390947.png)
![1H-indol-3-yl[(3-methylbutyl)amino]acetic acid](/img/structure/B1390949.png)



![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1390957.png)



![5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1390965.png)


